molecular formula C31H28ClN7O2 B611367 Thz2 CAS No. 1604810-84-5

Thz2

Cat. No. B611367
CAS RN: 1604810-84-5
M. Wt: 566.06
InChI Key: FONRCZUZCHXWBD-VGOFMYFVSA-N
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Description

THZ2 is a potent and selective CDK7 inhibitor . It selectively targets CDK7 and potently blocks the proliferation of triple-negative breast cancer (TNBC) cells and induces apoptotic cell death without causing alteration in the cell cycle .


Synthesis Analysis

THZ2, a new specific CDK7 inhibitor, selectively suppressed super-enhancer–associated genes, especially oncogenes, through inhibiting the activity of CDK7 by covalent binding . This newly developed small molecular inhibitor, THZ2, exhibited a powerful anti-osteosarcoma effect in vitro and in vivo .


Chemical Reactions Analysis

In complex systems, a binary mixture and a ternary mixture are employed during THz-TDS testing . The performances of Nonnegative Matrix Factorization (NMF), Self-modeling Mixture Analysis (SMMA) and Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) are compared .


Physical And Chemical Properties Analysis

THZ2 is a solid with a molecular weight of 566.05 and a chemical formula of C31H28ClN7O2 . It is soluble in DMSO and ethanol with gentle warming and ultrasonic .

Scientific Research Applications

Colitis and Colitis-Associated Colorectal Cancer Treatment

THZ2 has been found to ameliorate mouse colitis and colitis-associated colorectal cancer . In a study, it was found that THZ2 could alleviate inflammatory symptoms, including bleeding and diarrhea, in mouse models of dextran sulfate sodium (DSS)-induced acute colitis and azoxymethane (AOM)/DSS-induced colorectal cancer . The results showed that THZ2 could inhibit the up-regulated expression of COX2, IL-6, β-catenin, and snail in the mouse models . Moreover, THZ2 was found to inhibit the development of colorectal cancer in the mouse model of AOM/DSS-induced colitis-associated colorectal cancer .

Osteosarcoma Treatment

THZ2 has been used in targeting super-enhancer–associated oncogenes in osteosarcoma . A study found that super-enhancer–associated genes contribute to the malignant potential of osteosarcoma . Knockdown of CDK7 reduced the phosphorylation of the RNA polymerase II (RNAPII) C-terminal repeat domain (CTD), which is enriched in super-enhancers and suppresses osteosarcoma cells . THZ2, a specific CDK7 inhibitor, suppressed cancer biology by inhibition of transcriptional activity . Compared with typical enhancers, osteosarcoma super-enhancer–associated oncogenes were particularly vulnerable to this transcriptional disruption . THZ2 exhibited a powerful anti-osteosarcoma effect in vitro and in vivo .

Non-Invasive Detection of Cells and Tissues

Although not directly related to THZ2, terahertz (THz = 1012 Hz) spectroscopy has shown great potential in biomedical research due to its unique features, such as the non-invasive and label-free identification of living cells and medical imaging . This could potentially be an area of future research for THZ2.

Safety And Hazards

THZ2 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The effect of THZ2 on inflammation, especially on colitis-associated colorectal cancer, is still unknown . Future research could focus on this area to further understand the potential applications of THZ2.

properties

IUPAC Name

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28ClN7O2/c1-39(2)15-7-14-28(40)35-21-9-5-8-20(16-21)30(41)36-22-10-6-11-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-13-4-3-12-24(25)27/h3-14,16-19,33H,15H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b14-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONRCZUZCHXWBD-VGOFMYFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thz2

CAS RN

1604810-84-5
Record name THZ2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1604810-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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